(R)-4-Amino-5-methylhexanoic acid ethyl ester
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Overview
Description
®-4-Amino-5-methylhexanoic acid ethyl ester is a chiral compound that belongs to the class of amino acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-5-methylhexanoic acid ethyl ester typically involves the esterification of the corresponding amino acid. One common method is the reaction of ®-4-Amino-5-methylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of ®-4-Amino-5-methylhexanoic acid ethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of immobilized catalysts can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-5-methylhexanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Amidation: The ester can react with amines to form amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Amidation: Requires a base such as sodium hydroxide and an amine.
Reduction: Uses reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products Formed
Hydrolysis: ®-4-Amino-5-methylhexanoic acid and ethanol.
Amidation: Corresponding amide.
Reduction: ®-4-Amino-5-methylhexanol.
Scientific Research Applications
®-4-Amino-5-methylhexanoic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals.
Peptide Synthesis: Serves as a building block for the synthesis of peptides and proteins.
Chiral Source: Utilized in asymmetric synthesis to produce chiral compounds.
Polymer Materials: Employed in the production of biodegradable polymers.
Mechanism of Action
The mechanism of action of ®-4-Amino-5-methylhexanoic acid ethyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a prodrug, undergoing hydrolysis to release the active compound. The released compound can then interact with biological targets such as enzymes or receptors, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-5-methylhexanoic acid
- (S)-3-Amino-4-methylpentanoic acid
- Pregabalin
Uniqueness
®-4-Amino-5-methylhexanoic acid ethyl ester is unique due to its specific chiral configuration and ester functional group. This configuration imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and as a precursor in pharmaceutical development .
Properties
IUPAC Name |
ethyl (4R)-4-amino-5-methylhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-12-9(11)6-5-8(10)7(2)3/h7-8H,4-6,10H2,1-3H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDRGNYDMSWKGQ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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